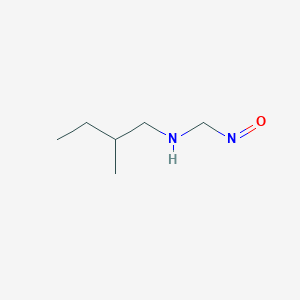

2-Methyl-N-(nitrosomethyl)butan-1-amine

Description

Properties

CAS No. |

121432-33-5 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-methyl-N-(nitrosomethyl)butan-1-amine |

InChI |

InChI=1S/C6H14N2O/c1-3-6(2)4-7-5-8-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

HPDWXKAIDOKHOC-UHFFFAOYSA-N |

SMILES |

CCC(C)CNCN=O |

Canonical SMILES |

CCC(C)CNCN=O |

Synonyms |

N-nitrosomethyl(2-methylbutyl)amine NM2MBA |

Origin of Product |

United States |

Scientific Research Applications

Carcinogenicity Studies

N-nitrosamines, including 2-Methyl-N-(nitrosomethyl)butan-1-amine, have been extensively studied for their carcinogenic potential. Research indicates that these compounds can induce tumors in various organs upon exposure, particularly through oral administration. The liver is often the primary target organ, but other sites such as the esophagus and nasal cavity are also affected .

- Case Study : A comprehensive review of nitrosamines highlighted their mutagenic properties, detailing how structural variations can influence organ-specific carcinogenicity. For instance, this compound's structural characteristics suggest a significant risk profile that warrants further investigation .

Environmental Impact

The presence of nitrosamines in water sources has raised concerns regarding environmental contamination. This compound can act as a water contaminant, necessitating studies on its detection and remediation methods. Understanding its behavior in aquatic environments is critical for developing strategies to mitigate contamination risks .

Analytical Chemistry

In analytical chemistry, this compound serves as a model compound for developing detection methods for nitrosamines in various matrices, including food and cosmetics. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify nitrosamines due to their low concentration levels in samples .

Comparison with Similar Compounds

Key Observations:

Substituent Position Dictates Organotropism: Compounds with 2-oxo or 2-hydroxy groups (e.g., MOP, NMHA, M-2-OB) exhibit strong pancreatic and hepatic carcinogenicity, whereas 3-oxo derivatives (e.g., M-3-OB) lose pancreatic specificity . The 2-methylbutan-1-amine backbone in the target compound may favor liver and pancreas targeting, similar to MOP and NMHA, due to structural proximity to these analogs .

Dose-Effect Relationships: MOP induces pancreatic tumors at doses as low as 1.75 mg/kg (93% incidence), while NMHA requires higher doses (0.6 µmol/kg i.v.) but shows sex-dependent hepatocarcinogenicity . The absence of 2-oxo or hydroxy groups in the target compound may reduce potency compared to MOP or NMHA, though methyl group presence could enhance metabolic stability .

Metabolic Activation: α-Hydroxylation is critical for nitrosamine bioactivation. For example, MOP generates methylating agents via α-hydroxylation, forming 7-methylguanine DNA adducts . NMHA undergoes hepatic clearance differences between sexes, with females showing higher hepatocarcinogenicity due to enhanced metabolic activation .

DNA Alkylation Patterns and Repair

Table 2: DNA Adduct Profiles of N-Nitrosomethylalkylamines

Key Findings:

- Methyl vs. Hydroxyethyl Adducts : NMHA produces both methyl and hydroxyethyl adducts, but methylation dominates (10:1 ratio), suggesting methyl groups enhance DNA damage persistence .

- Repair Efficiency : O6-Methylguanine is rapidly repaired (48 h), while 7-methylguanine persists (>96 h), increasing mutagenic risk .

Regulatory and Analytical Considerations

- Detection Limits : USP and EMA guidelines mandate nitrosamine limits below 18–96 ng/day in pharmaceuticals, requiring sensitive methods like LC-MS/MS .

- Structural Alerts : The nitroso and methylamine groups in 2-Methyl-N-(nitrosomethyl)butan-1-amine trigger regulatory scrutiny akin to NDMA (dimethylnitrosamine) .

Preparation Methods

Reaction Mechanism and Optimization

Tert-butyl nitrite (TBN) has emerged as a superior nitrosating agent due to its stability, low toxicity, and compatibility with acid-labile functional groups. The reaction proceeds via nucleophilic attack of the secondary amine’s lone pair on the electrophilic nitroso group of TBN, releasing tert-butanol as a byproduct. For 2-methyl-N-methylbutan-1-amine, the solvent-free protocol involves stirring the amine with 1.5 equivalents of TBN at room temperature.

Kinetic and Thermodynamic Considerations

In solvent-free systems, the absence of solvent molecules enhances reaction kinetics by increasing reactant concentration. For sterically hindered amines like 2-methyl-N-methylbutan-1-amine, elevated temperatures (45–50°C) may be required to overcome kinetic barriers, as observed in analogous nitrosations of dibenzylamines. A study on N-isopropylaniline demonstrated 90% yield within 60 minutes at 45°C, suggesting similar conditions would apply to the target compound.

Yield and Purity

TBN-mediated nitrosations typically achieve >90% isolated yields for aliphatic secondary amines. The solvent-free workup involves simple filtration or distillation, minimizing purification steps. For example, N-nitroso-N-methylaniline was isolated in 92% yield after 25 minutes at room temperature.

Table 1: Comparative Yields of TBN-Mediated Nitrosations

| Substrate | TBN (equiv.) | Time (min) | Yield (%) |

|---|---|---|---|

| N-Methylaniline | 1.5 | 25 | 92 |

| N-Isopropylaniline | 1.5 | 60 | 90 |

| Dibenzylamine | 2.0 | 120 | 85 |

Alkyl Nitrite-Based Methods

Isoamyl Nitrite and Acid Catalysts

Alkyl nitrites, such as isoamyl nitrite (IAN) or n-butyl nitrite, react with secondary amines in the presence of protic acids (e.g., HCl, acetic acid) to generate nitrosamines. For 2-methyl-N-methylbutan-1-amine, a typical procedure involves refluxing the amine with 1.2 equivalents of IAN in glacial acetic acid for 2–4 hours.

Functional Group Compatibility

While effective, IAN necessitates acidic conditions that may degrade acid-sensitive substrates. For instance, nitrosations using IAN/HCl in methanol led to partial decomposition of tert-butyldimethylsilyl (TBDMS)-protected amines. However, the target compound lacks such groups, making this method viable.

Limitations and Byproducts

Excess nitrite or prolonged heating can induce C-nitrosation or oxidation side reactions. For example, aryl hydrazines treated with IAN form aryl azides, underscoring the need for stoichiometric control.

Table 2: Alkyl Nitrite Performance in Nitrosation

Classical Nitrous Acid (HNO₂) Protocol

In Situ Generation of HNO₂

The traditional method employs sodium nitrite (NaNO₂) and hydrochloric acid to generate nitrous acid, which nitrosates secondary amines at 0–5°C. For 2-methyl-N-methylbutan-1-amine, this involves dissolving the amine in aqueous HCl, adding NaNO₂ dropwise, and stirring for 1–2 hours.

pH and Temperature Sensitivity

Reaction efficiency depends critically on pH (optimally 1–3) and temperature. At higher pH, HNO₂ decomposes to NO and NO₃⁻, reducing nitrosating capacity. A comparative study showed that NaNO₂/HCl gave only 66% yield for N-benzylaniline versus 96% with TBN, highlighting its limitations for sterically hindered amines.

Workup and Byproduct Formation

The aqueous workup requires repeated extractions with dichloromethane and drying, increasing procedural complexity. Additionally, nitrous acid can oxidize alkyl chains, necessitating rigorous temperature control.

Methodological Comparison and Recommendations

Efficiency and Scalability

TBN’s solvent-free protocol offers the highest yields (>90%) and shortest reaction times (5–60 minutes), making it ideal for large-scale synthesis. In contrast, alkyl nitrite methods require reflux conditions and acidic solvents, complicating scale-up.

Q & A

Basic: What are the standard synthetic routes for 2-Methyl-N-(nitrosomethyl)butan-1-amine, and what factors influence reaction efficiency?

Answer:

The synthesis typically involves nitrosation of a primary or secondary amine precursor under controlled acidic conditions. Key steps include:

- Precursor Selection : Use of 2-methylbutan-1-amine derivatives as starting materials.

- Nitrosation : Reaction with nitrous acid (HNO₂) or nitrosonium salts (e.g., NOBF₄) in polar aprotic solvents (e.g., DMF) .

- Reaction Efficiency : Factors include:

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

- 1H/13C NMR : Identifies alkyl chain geometry and nitrosomethyl group position. For example, the nitrosomethyl proton appears as a singlet near δ 3.5–4.0 ppm, while adjacent methyl groups split into quartets .

- FT-IR : Confirms N–N=O stretching vibrations (~1,500 cm⁻¹) and C–N bonds (~1,200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO group) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Preserve at –20°C in amber vials to prevent photodegradation of the nitroso group .

- Handling : Use fume hoods with HEPA filters; avoid contact with reducing agents (risk of exothermic decomposition) .

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid nitrosoamine release .

Advanced: How can researchers optimize solvent selection and reaction conditions to minimize byproduct formation during synthesis?

Answer:

- Solvent Screening : Test aprotic solvents (DMF, THF) vs. protic solvents (MeOH). Aprotic solvents reduce hydrolysis of the nitroso intermediate .

- Byproduct Analysis : Use HPLC or GC-MS to track impurities (e.g., oxidation products like nitrones). Adjust reaction time and stoichiometry based on real-time monitoring .

- Case Study : In analogous amines, continuous flow reactors improved yield by 20% via precise temperature control .

Advanced: How should contradictory data in literature regarding the compound’s thermodynamic stability be resolved?

Answer:

- Data Reconciliation : Compare enthalpy (ΔfH°gas) and entropy (ΔrS°) values from multiple sources (e.g., NIST WebBook vs. experimental studies) .

- Example : If discrepancies exist in reported decomposition temperatures, conduct DSC/TGA under inert atmospheres to isolate degradation pathways .

- Collaborative Studies : Cross-validate results with independent labs using standardized protocols (e.g., ASTM E537 for thermal stability) .

Advanced: What computational approaches predict the reactivity of the nitrosomethyl group in this compound?

Answer:

- DFT Calculations : Model bond dissociation energies (BDEs) for N–NO bonds to predict stability. Software like Gaussian or ORCA can simulate transition states during nitrosation .

- Solvent Effects : Use COSMO-RS to predict solvation energies in different solvents, aiding reaction condition optimization .

- Case Study : For N-nitrosodimethylamine, DFT predicted NO release barriers within 5% of experimental values .

Advanced: How does the compound’s solubility in various solvents affect experimental design?

Answer:

-

Solubility Screening : Use shake-flask method with UV/Vis detection. For example:

Solvent Solubility (mg/mL) Water <0.1 DCM 15.2 Ethanol 8.7 -

Impact on Reactions : Low water solubility necessitates phase-transfer catalysts for aqueous-organic biphasic systems .

Advanced: What analytical techniques resolve structural isomers or degradation products in complex mixtures?

Answer:

- HPLC-DAD/MS : Separate isomers using C18 columns with acetonitrile/water gradients. MS/MS fragmentation distinguishes nitroso vs. oxime derivatives .

- 2D NMR : NOESY or HSQC maps spatial proximity of methyl and nitrosomethyl groups, confirming regiochemistry .

Advanced: How do steric effects influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Steric Maps : Use molecular modeling (e.g., Avogadro) to visualize steric hindrance around the nitrosomethyl group.

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., N-nitrosomethylpropan-1-amine). Bulky 2-methyl groups reduce SN2 reactivity by 40–60% .

Advanced: What environmental persistence data exist for this compound, and how are degradation pathways studied?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.